
methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis process of this compound involves the oxidation of the sulfur atom in a related molecule with m-chloroperbenzoic acid in dichloromethane, leading to a specific sulfinyl derivative. The structural identification of the synthesized compound was achieved through 1H NMR spectroscopy and X-ray structural analysis, demonstrating the precise manipulation of molecular components to achieve the desired chemical structure (Krasnova et al., 2013).
Molecular Structure Analysis
The crystal and molecular structure of related compounds, characterized by X-ray crystallographic analysis, provides insights into the spatial arrangement and bond lengths within the molecule. These studies reveal nearly planar structures stabilized by various intermolecular interactions, such as C—H⋯O, C—H⋯F, and C—H⋯π interactions, which are crucial for understanding the molecule's chemical reactivity and physical properties (Suresh et al., 2007).
Chemical Reactions and Properties
Reactivity studies show that derivatives of this compound can undergo transformations under specific conditions, such as acid catalysis, leading to the formation of various structurally diverse molecules. These transformations are significant for the synthesis of novel compounds with potential chemical and biological activities (Nedolya et al., 2018).
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of related compounds provides insights into the chemical properties and potential applications of methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate. Krasnova et al. (2013) detailed the oxidation process of a similar sulfanyl compound, leading to the formation of a sulfinyl derivative, showcasing the compound's chemical reactivity and potential for further functional modifications (Krasnova et al., 2013). This study emphasizes the compound's versatility in chemical transformations.
Crystal Structure and Molecular Interactions
The crystal structures of compounds structurally related to methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate have been determined to understand their molecular interactions better. Kubicki et al. (2000) investigated the hydrogen bonding in anticonvulsant enaminones, revealing the importance of molecular conformation and interactions in defining the compound's physical properties and potential biological activity (Kubicki et al., 2000).
Application in Antimicrobial Research
One notable application of structurally similar compounds is in antimicrobial research. Manikannan et al. (2010) synthesized a set of highly substituted pyridine derivatives, demonstrating significant antimycobacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (Manikannan et al., 2010).
Advanced Material Science Applications
Additionally, compounds with structural similarities to methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate find applications in material science. Abolude et al. (2021) explored the complexation of disperse dyes derived from thiophene with various metals, demonstrating their application properties on textiles, which suggests potential industrial applications of related compounds in the field of material science (Abolude et al., 2021).
特性
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c1-24-12(21)8-26-16-10(7-19)13(9-5-3-4-6-11(9)18)14(15(22)20-16)17(23)25-2/h3-6,13-14H,8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHMZZJBLLCJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

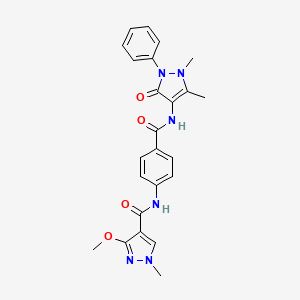
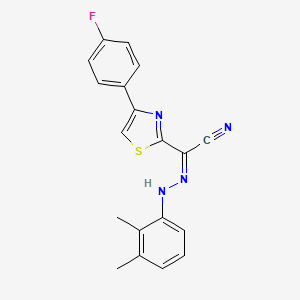
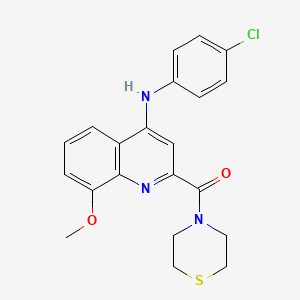
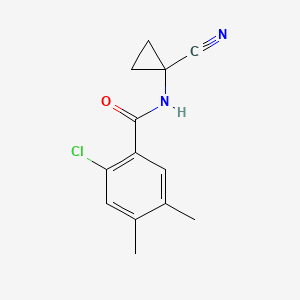
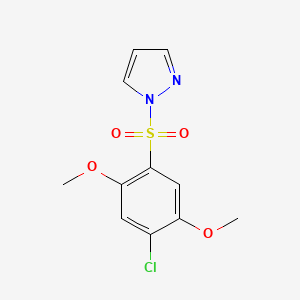
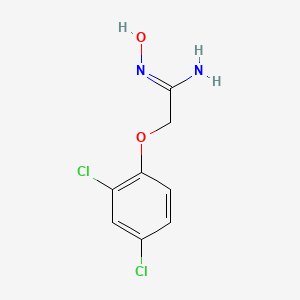

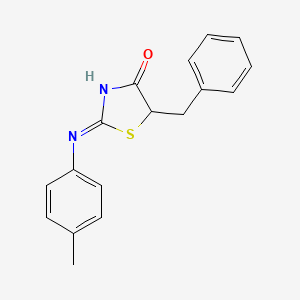
![5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495679.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2495680.png)
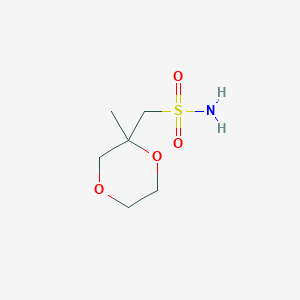
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2495685.png)
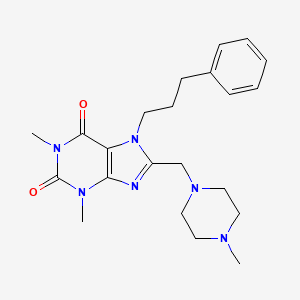
![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)